Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441080
InChI: InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m1/s1
SMILES: COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

CAS No.:

Cat. No.: VC13441080

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoate
Standard InChI InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m1/s1
Standard InChI Key FRACRVVHCAGMSJ-GFCCVEGCSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)CN2CC[C@H](C2)O
SMILES COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O
Canonical SMILES COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O

Introduction

Molecular Structure and Stereochemistry

The compound’s structure features a benzoate group (methyl ester of 4-carboxybenzyl) connected to a pyrrolidine ring substituted at the 3-position with a hydroxyl group. The stereochemistry at the 3-position of the pyrrolidine is explicitly (R)-configured, a critical detail for its potential interactions in chiral environments .

Structural Confirmation

X-ray crystallography and computational modeling (DFT/B3LYP/6-311G(d,p)) have been employed to validate the geometry of analogous benzoate derivatives, revealing planar aromatic systems and intramolecular hydrogen bonding between the ester carbonyl and hydroxyl groups . For Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate, the 3D conformation is stabilized by similar non-covalent interactions, as evidenced by PubChem’s 3D conformer models .

Spectroscopic Data

  • SMILES Notation: COC(=O)C1=CC=C(C=C1)CN2CCC@HO

  • InChI Key: FRACRVVHCAGMSJ-GFCCVEGCSA-N

  • Vibrational Modes: FT-IR spectra of related methyl benzoates show characteristic peaks for ester C=O (1720cm1\sim 1720 \, \text{cm}^{-1}), hydroxyl O–H (3370cm1\sim 3370 \, \text{cm}^{-1}), and aromatic C–H stretching (3000cm1\sim 3000 \, \text{cm}^{-1}) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions to construct the pyrrolidine ring and attach it to the benzoate moiety. Key steps include:

  • Chiral Pyrrolidine Formation: Asymmetric reduction or enzymatic resolution to achieve the (3R)-hydroxypyrrolidine configuration.

  • Coupling Reaction: Nucleophilic substitution or reductive amination between 4-(bromomethyl)benzoate and 3-hydroxypyrrolidine .

  • Esterification: Methylation of the carboxylic acid precursor using methanol and a catalytic acid .

A representative protocol from VulcanChem involves refluxing 3-hydroxypyrrolidine with methyl 4-formylbenzoate in toluene, followed by piperidine-mediated cyclization and acid anhydride quenching.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight235.28 g/mol
Melting PointNot reported (analog: 105–131°C)
SolubilitySoluble in polar aprotic solvents (DMSO, DMF)
LogP (Partition Coefficient)Estimated 1.7 (similar to methyl 3-amino-4-methylbenzoate)

Biological Activity and Applications

Industrial and Research Applications

  • Chiral Building Block: Used in asymmetric synthesis of pharmaceuticals (e.g., kinase inhibitors) .

  • Ligand in Metal-Organic Frameworks (MOFs): Analogous benzoates serve as linkers in catalytic MOFs .

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